LY2812223

説明

特性

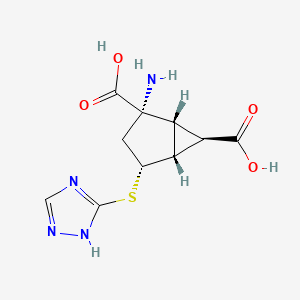

IUPAC Name |

(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c11-10(8(17)18)1-3(19-9-12-2-13-14-9)4-5(6(4)10)7(15)16/h2-6H,1,11H2,(H,15,16)(H,17,18)(H,12,13,14)/t3-,4+,5+,6+,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOWRGMLMZQSBX-AVUIYAGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2C1(C(=O)O)N)C(=O)O)SC3=NC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]2[C@@H]([C@H]2[C@@]1(C(=O)O)N)C(=O)O)SC3=NC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY2812223

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2812223 is a clinical-stage investigational drug that acts as a selective agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Functioning as a prodrug, it is rapidly converted in the body to its active metabolite, pomaglumetad (LY404039), which then exerts its pharmacological effects. The primary mechanism of action of this compound, through pomaglumetad, is the activation of presynaptic mGluR2/3. These receptors are coupled to the Gi/o class of G-proteins, and their activation leads to an inhibition of adenylyl cyclase activity. This, in turn, reduces intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA). The ultimate effect of this signaling cascade is a reduction in the release of the excitatory neurotransmitter glutamate in key brain regions. This modulatory effect on glutamatergic neurotransmission underlies the therapeutic potential of this compound in treating neuropsychiatric disorders, such as schizophrenia, by correcting the putative glutamate hyperactivity associated with these conditions.

Core Mechanism of Action: Modulation of Glutamatergic Neurotransmission

This compound is an orally available prodrug of pomaglumetad (LY404039). Pomaglumetad is a potent and selective agonist of the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are predominantly located on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors to negatively regulate glutamate release.

Upon binding of pomaglumetad, the mGluR2/3 receptors undergo a conformational change, leading to the activation of their associated inhibitory G-proteins (Gi/o). The activated Gi/o proteins dissociate into their α and βγ subunits, which then mediate the downstream signaling effects. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels results in decreased activity of protein kinase A (PKA).

The Gβγ subunit, on the other hand, can directly interact with and inhibit voltage-gated calcium channels (VGCCs) on the presynaptic membrane. This inhibition reduces calcium influx upon neuronal depolarization, a critical step for the fusion of synaptic vesicles containing glutamate with the presynaptic membrane. Additionally, the Gβγ subunit can directly modulate the SNARE complex, the machinery responsible for vesicle fusion, further inhibiting glutamate release.

Beyond the canonical Gi/o pathway, activation of mGluR2/3 has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data

The following tables summarize the in vitro pharmacological data for pomaglumetad (LY404039), the active metabolite of this compound.

Table 1: Binding Affinity of Pomaglumetad at Human mGluR2 and mGluR3

| Receptor | Ki (nM) |

| mGluR2 | 149 |

| mGluR3 | 92 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Pomaglumetad at Human mGluR2 and mGluR3 (cAMP Formation Assay)

| Receptor | EC50 (nM) |

| mGluR2 | 23 |

| mGluR3 | 48 |

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

Experimental Protocols

Radioligand Binding Assay for mGluR2/3

Objective: To determine the binding affinity (Ki) of pomaglumetad for human mGluR2 and mGluR3.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human mGluR2 or mGluR3 are prepared from transfected HEK293 cells. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

-

Binding Reaction: The binding assay is performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [3H]-LY341495, a known mGluR2/3 antagonist)

-

Increasing concentrations of the unlabeled test compound (pomaglumetad) or vehicle.

-

The prepared cell membranes.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then fitted to a one-site competition binding model using non-linear regression analysis to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To determine the ability of pomaglumetad to activate G-protein signaling through mGluR2/3.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing mGluR2 or mGluR3 are prepared.

-

Assay Reaction: In a 96-well plate, the following are added:

-

Assay buffer containing GDP.

-

Increasing concentrations of the agonist (pomaglumetad).

-

The prepared cell membranes.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

-

Incubation: The plate is incubated at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.

-

Filtration and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The filters are washed, dried, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed by non-linear regression to determine the EC50 (potency) and Emax (efficacy) of the agonist-stimulated [35S]GTPγS binding.

cAMP Accumulation Assay

Objective: To measure the functional consequence of mGluR2/3 activation on the downstream signaling pathway, specifically the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into 96- or 384-well plates and allowed to attach overnight.

-

The culture medium is removed, and cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are then treated with increasing concentrations of the agonist (pomaglumetad).

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production.

-

The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the mGluR2/3 agonist. The data are plotted as a concentration-response curve, and the IC50 value (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

An In-Depth Technical Guide to the Function of LY2812223

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2812223 is a potent and selective agonist with a preference for the metabotropic glutamate receptor 2 (mGluR2) over mGluR3.[1] As a key research compound, it has been instrumental in elucidating the physiological roles of mGluR2 and exploring its therapeutic potential, particularly in the context of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective mGluR2 Agonism

This compound functions primarily as an agonist at group II metabotropic glutamate receptors, with a pronounced selectivity for the mGluR2 subtype.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic neurotransmission. The activation of mGluR2 by this compound initiates a signaling cascade that ultimately leads to a reduction in glutamate release from presynaptic terminals. This mechanism is central to its potential therapeutic effects in conditions characterized by glutamate dysregulation.

Signaling Pathway

The binding of this compound to the extracellular domain of mGluR2 triggers a conformational change in the receptor, leading to the activation of an associated intracellular heterotrimeric G-protein of the Gαi/o family. The activated Gαi/o subunit, with GTP bound, dissociates from the Gβγ dimer. The Gαi/o-GTP complex then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in the probability of glutamate release.

Quantitative Pharmacological Data

The affinity and functional potency of this compound at mGluR2 and mGluR3 have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound

| Receptor | Assay Type | Ligand | Ki (nM) | Reference |

| Human mGluR2 | Radioligand Binding | [3H]-LY341495 | 144 | [2] |

| Human mGluR3 | Radioligand Binding | [3H]-LY341495 | 156 | [2] |

Table 2: Functional Activity of this compound

| Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Human mGluR2 | [35S]GTPγS Binding | EC50 | ~10 (for L-glutamate) | [3] |

| Human mGluR2 | cAMP Inhibition | IC50 | Data not available |

Note: Specific EC50 and IC50 values for this compound were not consistently available in the public domain. The provided EC50 is for the endogenous ligand L-glutamate in a similar assay system and serves as a reference.

Detailed Experimental Protocols

The characterization of this compound relies on key functional assays that measure the consequences of mGluR2 activation.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to mGluR2. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing human mGluR2 (e.g., CHO or HEK293 cells) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP (final concentration ~10 µM) to enhance agonist-stimulated binding.

-

Varying concentrations of this compound or control compounds.

-

Cell membranes (typically 10-20 µg of protein per well).

-

[35S]GTPγS (final concentration ~0.1 nM).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound [35S]GTPγS.

-

The filters are dried, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as specific binding versus the logarithm of the agonist concentration, and the EC50 value is determined using non-linear regression analysis.

-

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of the Gαi/o signaling pathway.

Methodology:

-

Cell Culture and Plating:

-

CHO or HEK293 cells stably expressing human mGluR2 are cultured in appropriate media.

-

Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with a serum-free medium or assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of this compound or control compounds are added to the wells.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

The reaction is stopped by adding a lysis buffer.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The signal from the immunoassay is inversely proportional to the amount of cAMP in the sample.

-

Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the agonist concentration.

-

The IC50 value is determined using non-linear regression analysis.

-

Electrophysiological Measurement of Excitatory Postsynaptic Potentials (EPSPs)

Electrophysiology is used to directly assess the functional consequence of mGluR2 activation on synaptic transmission. The effect of this compound on the amplitude of EPSPs provides a measure of its ability to modulate glutamate release.

Methodology:

-

Slice Preparation:

-

Brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus or prefrontal cortex) are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Recording Setup:

-

Slices are transferred to a recording chamber continuously perfused with aCSF.

-

Whole-cell patch-clamp recordings are made from individual neurons using glass micropipettes filled with an internal solution.

-

-

Stimulation and Recording:

-

A stimulating electrode is placed to evoke synaptic responses in the recorded neuron.

-

Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) are recorded in response to electrical stimulation.

-

A stable baseline of evoked responses is established.

-

-

Drug Application:

-

This compound is bath-applied to the slice at known concentrations.

-

The effect of the compound on the amplitude and/or frequency of the evoked EPSPs/EPSCs is recorded.

-

-

Data Analysis:

-

The amplitude of the EPSPs/EPSCs before and after drug application is measured and compared.

-

A concentration-response curve can be generated to determine the potency of this compound in inhibiting synaptic transmission.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the function of mGluR2. Its selective agonist activity at this receptor, leading to a reduction in glutamate release, has been well-characterized through a variety of in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other mGluR2 modulators, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group II metabotropic glutamate receptor-mediated activation of G-proteins in rat hippocampal and striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

LY2812223: A Technical Guide to a Selective mGluR2/3 Agonist

DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for informational and research purposes only and does not constitute medical advice.

Executive Summary

LY2812223 is a potent and selective orthosteric agonist for the metabotropic glutamate receptors 2 and 3 (mGluR2/3), with a notable preference for mGluR2.[1] Developed from the foundational mGluR2/3 agonist LY354740, this compound represents a significant tool for investigating the nuanced roles of group II mGluRs in synaptic transmission and their potential as therapeutic targets for neurological and psychiatric disorders, including schizophrenia.[1][2] This guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Identity: (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid.[1]

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been characterized through a variety of in vitro assays to determine its binding affinity, potency, and efficacy at human mGluR2 and mGluR3.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinity (Ki) of this compound for human mGluR2 and mGluR3. The similar Ki values indicate that while functionally selective, its binding affinity is comparable between the two receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Human mGluR2 | 144 nM | [3] |

| Human mGluR3 | 156 nM | [3] |

Table 2: In Vitro Functional Activity

The functional profile of this compound is complex and context-dependent. In recombinant cell lines, it acts as a high-efficacy agonist at mGluR2. However, in native brain tissue where both mGluR2 and mGluR3 are present, it behaves as a partial agonist.[1]

| Assay System | Receptor Target | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |

| Stably Transfected Cells | Human mGluR2 | GTPγS, cAMP, Ca2+ Mobilization, DMR | Data not available | Near-maximal agonist response | [1] |

| Stably Transfected Cells | Human mGluR3 | GTPγS, Ca2+ Mobilization, DMR | Data not available | No functional agonist activity | [1] |

| Stably Transfected Cells | Human mGluR3 | cAMP Assay | Data not available | Agonist activity observed | [1] |

| Native Cortical Membranes (Mouse, Rat, NHP, Human) | Endogenous mGluR2/3 | [35S]GTPγS Binding | Data not available | Partial Agonist | [1] |

Note: Specific EC50 and Emax values from the primary functional assays were not available in the public domain resources reviewed. The qualitative descriptions are based on the primary literature.[1]

Mechanism of Action & Signaling Pathways

As a group II mGluR agonist, this compound modulates neuronal excitability and synaptic transmission primarily through the activation of Gi/o proteins. This initiates a cascade of intracellular signaling events.

Canonical Gi/o-Coupled Signaling Pathway

The primary mechanism of action for mGluR2/3 is the inhibition of adenylyl cyclase. Activation of the receptor by an agonist like this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).[4][5][6] This pathway is fundamental to the presynaptic inhibitory effects of mGluR2/3 agonists, where they act as autoreceptors to reduce glutamate release.

Non-Canonical Signaling Pathways

Beyond cAMP inhibition, mGluR2/3 activation can trigger other signaling cascades that contribute to its overall pharmacological effect:

-

MAPK/ERK Pathway: The Gβγ subunits released upon receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing gene expression and neuroplasticity.[4]

-

Ion Channel Modulation: mGluR2/3 activation can directly modulate ion channel activity, typically leading to the inhibition of voltage-sensitive Ca2+ channels and the activation of K+ channels, which hyperpolarizes the neuron and reduces excitability.[4][6]

-

Postsynaptic Receptor Modulation: In some contexts, mGluR2/3 agonists can enhance the function of postsynaptic NMDA and AMPA receptors. This is thought to occur via intracellular pathways involving Akt and glycogen synthase kinase 3β (GSK3β), potentially "resetting" synaptic balance in pathological states.[1]

Key Experimental Protocols

The characterization of this compound relies on established functional assays that measure distinct steps in the GPCR signaling cascade.

[35S]GTPγS Functional Binding Assay

This assay directly measures the activation of G proteins, a proximal event following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound by measuring G protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from either a recombinant cell line expressing the target receptor (e.g., CHO or HEK293 cells with human mGluR2) or from native tissue (e.g., rodent or human cortical tissue). Homogenize cells/tissue in a buffered solution and isolate the membrane fraction via centrifugation.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP. The inclusion of GDP is critical for observing agonist-stimulated binding.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (this compound), and assay buffer.

-

Initiation: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the agonist. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.

Objective: To quantify the ability of a test compound to inhibit the production of cAMP.

Methodology:

-

Cell Culture: Plate cells expressing the target receptor in a 96- or 384-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a short period.

-

Stimulation: Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or bioluminescent assays (e.g., GloSensor). These are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP analog.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the agonist to generate an inhibition curve and calculate the IC50 (equivalent to EC50 in this format).

Other Key Assays

-

Calcium (Ca2+) Mobilization Assay: This assay is used to detect signaling through Gq-coupled pathways or Gβγ-mediated PLC activation. Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). An increase in intracellular Ca2+ upon compound addition is measured using a fluorometric plate reader.[1]

-

Dynamic Mass Redistribution (DMR) Assay: This is a label-free technology that measures global cellular responses to receptor activation. It uses an optical biosensor to detect changes in the distribution of cellular matter within the cell, providing an integrated readout of the cellular response to a compound.[1]

Conclusion

This compound is a valuable pharmacological tool characterized as a potent mGluR2-preferring agonist. Its distinct functional profile, exhibiting near-maximal agonism at mGluR2 in recombinant systems but partial agonism in native brain tissue, highlights the complexity of mGluR pharmacology in situ. The compound's mechanism of action involves the canonical Gi/o-mediated inhibition of the cAMP pathway as well as engagement of non-canonical signaling routes. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other modulators of group II metabotropic glutamate receptors, which remain a promising area for therapeutic development in neuroscience.

References

- 1. Management of Dementia-Related Psychosis, Agitation and Aggression: A Review of the Pharmacology and Clinical Effects of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of neurological pathways by Salvia officinalis and its dependence on manufacturing process and plant parts used - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CNS distribution of metabotropic glutamate 2 and 3 receptors: Transgenic mice and [3H]LY459477 autoradiography [ouci.dntb.gov.ua]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of LY2812223: A Selective mGlu2 Receptor Agonist

Executive Summary

LY2812223 is a potent and selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor implicated in the modulation of glutamatergic neurotransmission. Its development stemmed from structure-activity relationship studies of the potent mGlu2/3 receptor agonist LY354740. This compound exhibits a preference for the mGlu2 receptor over the mGlu3 receptor. To enhance its oral bioavailability, an L-alanine prodrug, LY2979165, was developed, which undergoes extensive in vivo conversion to the active this compound molecule.

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It details the synthetic chemistry, mechanism of action, and key experimental protocols for its in vitro characterization. Furthermore, it summarizes the preclinical and clinical findings, including pharmacokinetic and efficacy data, presented in a structured format for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound, with the chemical name (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, was identified through medicinal chemistry efforts aimed at improving the selectivity of the mGlu2/3 receptor agonist LY354740.[1][2][3] The introduction of a 1H-1,2,4-triazol-3-ylsulfanyl group at the 4-position of the bicyclo[3.1.0]hexane core structure resulted in a compound with high affinity and functional selectivity for the human mGlu2 receptor.

While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the synthesis has been described in principle in scientific publications.[2][3] The process involves the construction of the bicyclo[3.1.0]hexane scaffold followed by the introduction of the aminodicarboxylic acid and the triazol-ylsulfanyl moieties in a stereospecific manner.

Mechanism of Action

This compound functions as a selective agonist at the mGlu2 receptor. The mGlu2 receptor is a member of the Group II metabotropic glutamate receptors, which are coupled to the inhibitory G-protein, Gi/o.[1] Activation of the mGlu2 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling pathway ultimately modulates ion channel activity and neurotransmitter release.

The selective activation of mGlu2 receptors is thought to be a promising therapeutic strategy for conditions characterized by excessive glutamatergic transmission, such as schizophrenia.

Signaling Pathway

The signaling pathway of this compound at the mGlu2 receptor is depicted in the following diagram:

In Vitro Characterization

The pharmacological properties of this compound have been extensively characterized using a variety of in vitro assays to determine its affinity, potency, and selectivity for the mGlu2 receptor.

Data Presentation

| Assay Type | Receptor | Parameter | Value (nM) |

| Binding Affinity | |||

| Radioligand Binding | Human mGlu2 | Ki | ~144 |

| Human mGlu3 | Ki | ~156 | |

| Functional Potency | |||

| GTPγS Binding | Human mGlu2 | EC50 | Data not available |

| cAMP Accumulation | Human mGlu2 | IC50 | Data not available |

| Calcium Mobilization | Human mGlu2 | EC50 | Data not available |

Experimental Protocols

This assay measures the functional activation of G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is quantified as a measure of receptor activation.

Principle: Agonist binding to a Gi/o-coupled receptor like mGlu2 facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGlu2 receptor.

-

Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a microplate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the scintillation counts against the logarithm of the agonist concentration to determine the EC50 value.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of mGlu2 receptor activation.

Principle: Activation of the Gi/o-coupled mGlu2 receptor inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This reduction is measured, often after stimulating adenylyl cyclase with forskolin.

General Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human mGlu2 receptor in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate the cells for a specified time at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration to determine the IC50 value.

This assay is typically used for Gq-coupled receptors but can be adapted for Gi/o-coupled receptors by co-expressing a promiscuous G-protein subunit (e.g., Gα16) that couples to the calcium signaling pathway.

Principle: Upon agonist binding, the Gi/o-coupled receptor can be made to activate phospholipase C via a promiscuous G-protein, leading to the production of inositol trisphosphate (IP₃) and the release of calcium from intracellular stores. This transient increase in intracellular calcium is measured using a fluorescent calcium indicator.

General Protocol:

-

Cell Culture: Culture cells co-expressing the human mGlu2 receptor and a promiscuous G-protein in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

Preclinical Development

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and safety of a new drug candidate. This compound has been investigated in rodent models relevant to schizophrenia.

Animal Models of Schizophrenia

A common preclinical model for schizophrenia involves inducing hyperlocomotion in rodents with N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP).[4] This model is thought to mimic some of the positive symptoms of schizophrenia. The ability of a test compound to reverse this hyperlocomotion is considered an indicator of potential antipsychotic activity.

Efficacy Data

Studies have shown that mGlu2/3 receptor agonists can effectively attenuate the behavioral effects induced by PCP in rodents.[5] While specific quantitative data for this compound in these models is not detailed in the available literature, the evaluation of its predecessor, LY354740, and other related compounds in a rat model responsive to mGlu2 receptor activation demonstrated their ability to engage and activate central mGlu2 receptors in vivo.[2]

| Animal Model | Behavioral Endpoint | Effect of this compound (or related mGlu2 agonists) |

| Phencyclidine (PCP)-induced hyperlocomotion in rats | Locomotor activity | Attenuation of hyperlocomotion |

Clinical Development

To overcome the poor oral bioavailability of this compound, the prodrug LY2979165 was developed. A prodrug is an inactive compound that is converted into an active drug in the body.

The Prodrug Approach: LY2979165

LY2979165 is the L-alanine prodrug of this compound.[6] This modification allows for improved absorption from the gastrointestinal tract. Following oral administration, LY2979165 is extensively and rapidly converted to the active moiety, this compound, through enzymatic hydrolysis.[6]

Phase 1 Clinical Trial

The safety, tolerability, and pharmacokinetics of single and multiple oral doses of LY2979165 were evaluated in healthy male subjects in a Phase 1 clinical trial.[6]

Key Findings:

-

Safety and Tolerability: Oral doses of LY2979165 were generally well-tolerated. The most common adverse events were dizziness, vomiting, nausea, and somnolence.[6]

-

Pharmacokinetics: The plasma pharmacokinetics of this compound were approximately linear with minimal accumulation upon once-daily dosing. Conversion of LY2979165 to this compound was extensive, with minimal levels of the prodrug detectable in plasma.[6] After a 60 mg single dose of LY2979165, the exposure of this compound in the cerebrospinal fluid (CSF) was approximately 2-6% of the plasma exposure.[6]

Pharmacokinetic Data

| Prodrug (LY2979165) Dose | Active Moiety (this compound) | Cmax | Tmax | AUC | t1/2 |

| Single Ascending Dose | |||||

| 20 mg | This compound | Data not available | Data not available | Data not available | Data not available |

| 60 mg | This compound | Data not available | Data not available | Data not available | Data not available |

| Multiple Ascending Dose | |||||

| Up to 400 mg (titration) | This compound | Data not available | Data not available | Data not available | Data not available |

Note: A detailed table of pharmacokinetic parameters from the Phase 1 study is not publicly available.

Conclusion

This compound is a potent and selective mGlu2 receptor agonist that emerged from a focused drug discovery program. Its development, including the successful implementation of a prodrug strategy with LY2979165, demonstrates a rational approach to optimizing the pharmacokinetic properties of a promising therapeutic candidate. The preclinical and early clinical data suggest a favorable safety and tolerability profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in disorders such as schizophrenia. This technical guide provides a foundational understanding of the core scientific data and methodologies associated with the discovery and development of this compound.

References

- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent, Functionally Selective mGlu2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

LY2812223 for neuroscience research

An In-depth Technical Guide on BACE1 Inhibition for Neuroscience Research and an Overview of LY2812223

Introduction

This technical guide provides a comprehensive overview of Beta-secretase 1 (BACE1) inhibitors for neuroscience research, with a particular focus on Alzheimer's disease. It has come to our attention that there may be a conflation of BACE1 inhibitors with the compound this compound. It is important to clarify that this compound is not a BACE1 inhibitor but rather a metabotropic glutamate 2/3 (mGlu2/3) receptor agonist that has been investigated for psychiatric disorders such as schizophrenia.[1][2][3] This guide will first delve into the core principles of BACE1 inhibition, including its mechanism of action, quantitative data on various inhibitors, and detailed experimental protocols. Subsequently, a concise overview of this compound and its distinct role in neuroscience will be provided.

Part 1: BACE1 Inhibition in Neuroscience Research

Beta-secretase 1, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a critical enzyme in the pathogenesis of Alzheimer's disease.[4][5][6] It catalyzes the initial and rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[5][6][7] The inhibition of BACE1 is therefore a major therapeutic strategy aimed at reducing Aβ production and slowing the progression of the disease.[4][5][8]

Mechanism of Action of BACE1

BACE1 is a transmembrane aspartic protease that cleaves the amyloid precursor protein (APP) at the β-secretase site.[6][7] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[6] In Alzheimer's disease, an increase in BACE1 activity or expression can lead to an overproduction of Aβ, which then aggregates to form oligomers and plaques, leading to synaptic dysfunction and neurodegeneration.[4][9]

Signaling Pathway of APP Processing

References

- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 3. Evaluation of single and multiple doses of a novel mGlu2 agonist, a potential antipsychotic therapy, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2812223 in Glutamatergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2812223 is a potent and selective agonist with a preference for the metabotropic glutamate receptor 2 (mGlu2). As a key modulator of glutamatergic neurotransmission, this compound offers a valuable pharmacological tool for investigating the physiological and pathological roles of mGlu2 receptors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology.

Introduction to this compound and Glutamatergic Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of neurological functions. Dysregulation of glutamatergic pathways has been implicated in numerous neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic and other neurotransmitter systems. The mGluR family is divided into three groups, with Group II, comprising mGlu2 and mGlu3 receptors, being of significant interest as therapeutic targets.[1]

This compound, with the chemical name (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, was developed from structure-activity studies of the potent mGlu2/3 receptor agonist LY354740.[2][3] It exhibits a preferential agonist activity for the mGlu2 receptor subtype.[2][3] The activation of mGlu2 receptors, which are often located presynaptically, typically leads to an inhibition of adenylyl cyclase and a subsequent reduction in glutamate release, thereby dampening excessive excitatory signaling.[4][5] This mechanism of action makes mGlu2 agonists like this compound promising candidates for the treatment of conditions associated with glutamatergic hyperactivity.

Mechanism of Action of this compound

This compound functions as an orthosteric agonist at the mGlu2 receptor. Its binding to the receptor initiates a conformational change that triggers downstream intracellular signaling cascades. In recombinant cell lines, this compound demonstrates near-maximal agonist responses at the mGlu2 receptor across various assay formats.[3] However, in native brain tissues, where mGlu2 and mGlu3 receptors are co-expressed, this compound exhibits partial agonist activity, suggesting a more complex regulatory environment in a physiological context.[2][3] The activity of this compound is confirmed to be mGlu2-specific, as its effects are absent in cortical membranes from mGlu2 knockout mice but persist in those from mGlu3 knockout mice.[3]

Signaling Pathways

Activation of the mGlu2 receptor by this compound primarily couples to the inhibitory G protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2] The Gβγ subunits dissociated from the G protein can also modulate the activity of various downstream effectors, including ion channels.[2]

Figure 1: Simplified signaling pathway of this compound via the mGlu2 receptor.

Quantitative Data Summary

The following tables summarize the functional activity of this compound from preclinical in vitro studies. The data highlights its potency and selectivity for the mGlu2 receptor.

Table 1: Functional Activity of this compound in Recombinant Cell Lines

| Assay Type | Receptor | Activity | Potency (EC50/IC50) | Efficacy (% of Glutamate) | Citation |

| GTPγS Binding | Human mGlu2 | Agonist | Value not specified in abstract | Near Maximal | [3] |

| GTPγS Binding | Human mGlu3 | No Agonist Activity | - | - | [3] |

| cAMP Inhibition | Human mGlu2 | Agonist | Value not specified in abstract | Near Maximal | [3] |

| cAMP Inhibition | Human mGlu3 | Weak Agonist Activity | Value not specified in abstract | Value not specified in abstract | [3] |

| Calcium Mobilization | Human mGlu2 | Agonist | Value not specified in abstract | Near Maximal | [3] |

| Calcium Mobilization | Human mGlu3 | No Agonist Activity | - | - | [3] |

Table 2: Functional Activity of this compound in Native Tissues

| Tissue Source | Species | Assay Type | Activity | Citation |

| Cortical Membranes | Mouse, Rat, Non-human Primate, Human | GTPγS Binding | Partial Agonist | [3] |

| Cortical Membranes | mGlu2 Knockout Mouse | GTPγS Binding | No Activity | [3] |

| Cortical Membranes | mGlu3 Knockout Mouse | GTPγS Binding | Partial Agonist | [3] |

Note: Specific quantitative values for EC50, IC50, and efficacy were not available in the provided search result abstracts. Researchers should refer to the full-text publication for detailed data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles and key steps for the primary assays used to characterize this compound.

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[6]

Objective: To determine the potency and efficacy of this compound as an agonist at mGlu2 and mGlu3 receptors.

Principle: Upon agonist binding to the mGlu2 receptor, the associated Gαi/o protein releases GDP and binds GTP. The use of [³⁵S]GTPγS allows for the accumulation of a stable, radiolabeled Gα-[³⁵S]GTPγS complex, which can be quantified.[6]

General Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with human mGlu2 or mGlu3) or from native brain tissue.[3]

-

Assay Buffer: Utilize a buffer containing HEPES, MgCl₂, NaCl, and GDP. The concentration of GDP is critical for observing agonist-stimulated binding.

-

Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine EC50 and Emax values.

Figure 2: General workflow for a GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger.[7]

Objective: To assess the functional consequence of mGlu2 and mGlu3 receptor activation by this compound on adenylyl cyclase activity.

Principle: Since mGlu2 and mGlu3 receptors are coupled to Gαi/o, their activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase activator like forskolin.[3]

General Protocol:

-

Cell Culture: Use cells stably expressing the mGlu receptor of interest (e.g., CHO or HEK293).

-

Cell Plating: Seed the cells in multi-well plates and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of this compound concentration to determine IC50 values.

Calcium Mobilization Assay

This assay detects changes in intracellular calcium concentrations, which can be a downstream effect of GPCR activation.[8]

Objective: To determine if this compound-mediated activation of mGlu2 or mGlu3 receptors leads to changes in intracellular calcium.

Principle: While mGlu2/3 receptors are primarily coupled to Gαi/o, they can sometimes influence calcium signaling, often through the action of the Gβγ subunits or by cross-talk with other signaling pathways. A fluorescent calcium indicator is loaded into the cells, and changes in fluorescence intensity upon compound addition are measured.[8]

General Protocol:

-

Cell Culture and Plating: Culture and plate cells expressing the target receptor in multi-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

Data Analysis: Analyze the fluorescence signal to determine the concentration-dependent effect of this compound on intracellular calcium levels.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGlu2 receptor function in the context of glutamatergic signaling. Its preference for mGlu2 over mGlu3 allows for a more targeted approach to understanding the specific roles of this receptor subtype. The data from in vitro functional assays consistently demonstrate its agonist activity at mGlu2, while also highlighting the important distinction between its full agonism in recombinant systems and partial agonism in native tissues. The experimental protocols outlined in this guide provide a foundation for researchers to further characterize this compound and other mGlu2-targeting compounds. Further research into the downstream effects of this compound on synaptic plasticity and neuronal excitability will continue to elucidate the therapeutic potential of modulating this critical component of the glutamatergic system.

References

- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

Preclinical Profile of LY2812223: An In-Depth Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2812223 is a potent and selective metabotropic glutamate receptor 2 (mGlu2) preferring agonist that has been investigated for its potential therapeutic utility in schizophrenia. This technical guide provides a comprehensive overview of the core preclinical studies of this compound, focusing on its mechanism of action, in vitro pharmacology, and its relevance to schizophrenia models. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound.

Core Data Summary

The following tables summarize the key quantitative data from in vitro pharmacological studies of this compound.

Table 1: In Vitro Functional Activity of this compound in Recombinant Cell Lines

| Assay Type | Receptor | Agonist Response |

| GTPγS Binding | Human mGlu2 | Near Maximal Agonist |

| GTPγS Binding | Human mGlu3 | No Functional Agonist Activity |

| cAMP Inhibition | Human mGlu2 | Near Maximal Agonist |

| cAMP Inhibition | Human mGlu3 | Agonist Activity Observed |

| Calcium Mobilization | Human mGlu2 | Near Maximal Agonist |

| Calcium Mobilization | Human mGlu3 | No Functional Agonist Activity |

| Dynamic Mass Redistribution | Human mGlu2 | Near Maximal Agonist |

| Dynamic Mass Redistribution | Human mGlu3 | No Functional Agonist Activity |

Data derived from studies on stably transfected cells expressing human mGlu2 or mGlu3 receptors.[1]

Table 2: Functional Activity of this compound in Native Brain Tissues ([35S]GTPγS Binding)

| Species | Brain Tissue | Agonist Activity |

| Mouse | Cortical Membranes | Partial Agonist |

| Rat | Cortical Membranes | Partial Agonist |

| Nonhuman Primate | Cortical Membranes | Partial Agonist |

| Human | Cortical Membranes | Partial Agonist |

This partial agonism in native tissues, where both mGlu2 and mGlu3 receptors are present, suggests a potential functional interplay between these receptor subtypes in the brain.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the mGlu2 receptor, a G-protein coupled receptor (GPCR) belonging to Group II. The activation of mGlu2 is a stepwise process that involves agonist binding to the Venus flytrap (VFT) domains of the receptor dimer, leading to a conformational change that facilitates G-protein coupling.[2]

The mGlu2 receptor is predominantly coupled to the Gαi/o subunit of the heterotrimeric G-protein.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3]

Beyond the canonical cAMP pathway, mGlu2/3 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, likely mediated by the release of Gβγ subunits.[3] Furthermore, these receptors can inhibit voltage-sensitive Ca2+ channels and activate K+ channels.[3]

Presynaptically, mGlu2 receptors act as autoreceptors to inhibit glutamate release, which is a key mechanism underlying their potential antipsychotic effects.[4] This reduction in excessive glutamatergic transmission is thought to be beneficial in conditions like schizophrenia, where glutamatergic dysfunction is implicated.[4][5]

There is also evidence of functional crosstalk between mGlu2 and serotonin 5-HT2A receptors, with the potential for these receptors to form heterodimers.[2] This interaction is significant as 5-HT2A receptor antagonism is a key mechanism of action for several atypical antipsychotic drugs.[4][5]

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for assessing mGlu2 receptor activation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of the methodologies used in the key in vitro assays for this compound.

[35S]GTPγS Functional Binding Assay

This assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at mGlu2 and mGlu3 receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human mGlu2 or mGlu3 receptors, or from native brain tissues (mouse, rat, nonhuman primate, human cortex).

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer (e.g., Tris-HCl, MgCl2, NaCl).

-

This compound and other test compounds.

-

-

Procedure:

-

Incubate membrane preparations with varying concentrations of this compound in the presence of GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [35S]GTPγS.

-

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

-

Data are analyzed to generate concentration-response curves and determine EC50 and Emax values.

-

cAMP Inhibition Assay

This assay is used to assess the functional activity of Gαi-coupled receptors by measuring the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

-

Objective: To confirm the Gαi-coupling of mGlu2 and mGlu3 receptors and quantify the inhibitory effect of this compound.

-

Materials:

-

Whole cells expressing the receptor of interest.

-

Forskolin (an adenylyl cyclase activator).

-

This compound and other test compounds.

-

cAMP detection kit (e.g., AlphaScreen, HTRF).

-

-

Procedure:

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., AlphaScreen).

-

The amount of cAMP produced is inversely proportional to the activity of the Gαi-coupled receptor agonist.

-

Data are analyzed to determine the IC50 of the compound for cAMP inhibition.

-

Preclinical Relevance to Schizophrenia

The therapeutic rationale for using an mGlu2 agonist like this compound in schizophrenia is based on the glutamate hypothesis of the disorder, which posits that a dysregulation of glutamatergic neurotransmission contributes to the pathophysiology of the illness.[5]

-

Modulation of Glutamate Release: By acting on presynaptic mGlu2 autoreceptors, this compound can reduce the excessive glutamate release implicated in schizophrenia.[4][5]

-

Animal Models: While specific data for this compound in animal models of schizophrenia are not detailed in the provided search results, related mGlu2/3 agonists like LY354740 have been shown to be effective in preclinical models. For instance, they can block the behavioral effects induced by N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP), which are used to model psychosis-like symptoms in rodents.[4]

-

Interaction with Serotonergic System: The functional interaction between mGlu2 and 5-HT2A receptors suggests a potential mechanism by which this compound could exert antipsychotic effects similar to atypical antipsychotics that target the 5-HT2A receptor.[4][5]

Conclusion

The preclinical data for this compound characterize it as a potent mGlu2-preferring agonist with partial agonist activity in native brain tissues. Its mechanism of action, centered on the Gi-coupled inhibition of adenylyl cyclase and the presynaptic reduction of glutamate release, provides a strong rationale for its investigation as a potential treatment for schizophrenia. Further studies in animal models of schizophrenia are warranted to fully elucidate its in vivo efficacy and antipsychotic-like profile. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound for researchers and drug developers in the field of schizophrenia therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 4. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating Synaptic Plasticity with BACE1 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound LY2812223 has been identified as a metabotropic glutamate mGlu2/3 receptor agonist, current scientific literature does not extensively link it to direct investigations of synaptic plasticity.[1] However, the broader query into pharmacological modulation of synaptic plasticity brings to light a significant and well-researched area: the role of Beta-secretase 1 (BACE1) inhibitors. This guide will provide an in-depth technical overview of the core methodologies and findings related to the investigation of synaptic plasticity using BACE1 inhibitors, a class of compounds that have been central to Alzheimer's disease research.

BACE1 is an aspartic protease crucial for the production of amyloid-beta (Aβ) peptides, which are key components of the amyloid plaques found in Alzheimer's disease brains.[2][3][4] As the rate-limiting enzyme in Aβ production, BACE1 has been a primary target for therapeutic intervention.[4][5] However, research has revealed that BACE1 plays a significant role in normal synaptic function, and its inhibition can have complex effects on synaptic plasticity.[3][6][7][8] This guide will detail the experimental approaches used to elucidate these effects and present the key quantitative findings.

Core Concepts: BACE1 and Synaptic Plasticity

BACE1 is a type 1 transmembrane protein predominantly expressed in neurons.[2][4] It is involved in the processing of numerous substrates besides the amyloid precursor protein (APP), including proteins that are vital for proper neuronal function and myelination.[3][4] The enzyme's activity is not only linked to the amyloidogenic pathway but also to synaptic vesicle release and the regulation of ion channels.[6][7][8][9]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[10][11][12] Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that have been extensively studied in the context of BACE1 inhibition.[13][14][15]

Signaling Pathways

The primary signaling pathway associated with BACE1 is the amyloidogenic processing of APP. BACE1 initiates the cleavage of APP, leading to the formation of the C99 fragment, which is subsequently cleaved by γ-secretase to produce Aβ peptides.[2][3] BACE1 also cleaves other substrates, such as Neuregulin-1 (NRG1) involved in myelination, and Seizure protein 6 (Sez6), which plays a role in dendritic spine plasticity.[4][16] Inhibition of BACE1 can therefore impact multiple downstream signaling events.

Experimental Protocols

Investigating the effects of BACE1 inhibitors on synaptic plasticity involves a combination of in vitro and in vivo techniques.

Electrophysiology

Objective: To measure synaptic transmission and plasticity (LTP and LTD) in response to BACE1 inhibition.

Methodology: Slice Electrophysiology [13][17][18][19]

-

Animal Models: Wild-type mice or transgenic mouse models of Alzheimer's disease are often used.

-

Treatment: Animals are treated with a BACE1 inhibitor (e.g., Verubecestat, Lanabecestat) or vehicle control via oral gavage for a specified period.[7][8]

-

Slice Preparation: Animals are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal or cortical slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the dendritic layer of the CA1 region of the hippocampus upon stimulation of the Schaffer collateral pathway.[13]

-

LTP Induction: A stable baseline of fEPSPs is recorded for 10-20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[20]

-

Data Analysis: The slope of the fEPSP is measured and plotted over time. The degree of potentiation is calculated as the percentage increase in the fEPSP slope after HFS compared to the baseline.

References

- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist this compound in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1, a Major Determinant of Selective Vulnerability of the Brain to Amyloid-β Amyloidogenesis, is Essential for Cognitive, Emotional, and Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1 controls synaptic function through modulating release of synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BACE1 controls synaptic function through modulating release of synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1 controls synaptic function through modulating release of synaptic vesicles [ouci.dntb.gov.ua]

- 9. BACE1 Expression Is Required for Proper Synaptic Vesicle Dynamics in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. contents.kocw.or.kr [contents.kocw.or.kr]

- 12. Frontiers | The Yin and Yang of GABAergic and Glutamatergic Synaptic Plasticity: Opposites in Balance by Crosstalking Mechanisms [frontiersin.org]

- 13. BACE1 partial deletion induces synaptic plasticity deficit in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Metabotropic glutamate receptors are involved in long-term potentiation in isolated slices of rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

- 20. Effects of Chronic and Acute Lithium Treatment on the Long-term Potentiation and Spatial Memory in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity and Selectivity Profile of LY2812223

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2812223 is a potent and functionally selective agonist of the metabotropic glutamate receptor 2 (mGlu2). This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, drawing from key preclinical studies. The document details the quantitative binding and functional data, outlines the experimental methodologies used to generate this data, and presents visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu2 receptor subtype, in particular, has emerged as a promising therapeutic target for various neuropsychiatric disorders. This compound has been identified as a highly selective agonist for the mGlu2 receptor, demonstrating a distinct pharmacological profile that differentiates it from other mGluR ligands. Understanding the nuances of its binding affinity and selectivity is paramount for its continued development and application in research.

Binding Affinity and Selectivity Profile

This compound exhibits a high binding affinity for the human mGlu2 receptor with a lesser, yet significant, affinity for the mGlu3 receptor. Its functional selectivity, however, strongly favors the mGlu2 receptor.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. The affinity is typically expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

Table 1: Binding Affinity of this compound at Human mGlu2 and mGlu3 Receptors [1]

| Receptor | Ki (nM) |

| mGlu2 | 144 |

| mGlu3 | 156 |

Data sourced from MedchemExpress product information.[1]

Functional Selectivity

While the binding affinities of this compound for mGlu2 and mGlu3 are similar, its functional activity shows a clear preference for the mGlu2 receptor. In ectopic cell line-based assays, this compound demonstrates near-maximal agonist responses at the mGlu2 receptor across various functional assays, including GTPγS binding, cAMP accumulation, calcium mobilization, and dynamic mass redistribution.[2] Conversely, it displays no significant functional agonist activity at the mGlu3 receptor, with the exception of the cAMP assay where some activity is observed.[2]

In native brain tissues, where mGlu2 and mGlu3 receptors are co-expressed, this compound behaves as a partial agonist.[2] The mGlu2-preferring activity of this compound was further substantiated in studies using cortical membranes from mGlu2 and mGlu3 knockout mice. The activity of this compound was absent in tissues from mGlu2 knockout mice but was retained in those from mGlu3 knockout mice, confirming its primary action through the mGlu2 receptor.[2]

Broader Selectivity Profile

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mGlu2 and mGlu3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human mGlu2 or mGlu3 receptors.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2 and CaCl2, is used.

-

Radioligand: A radiolabeled antagonist with known affinity for the target receptor (e.g., [3H]LY341495) is used.

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Functional Binding Assay

Objective: To measure the functional agonist activity of this compound by quantifying G protein activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target receptor or from native brain tissue are prepared.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-